molecular formula C4H7N3O B1266786 5-amino-1-methyl-1H-pyrazol-3-ol CAS No. 54167-77-0

5-amino-1-methyl-1H-pyrazol-3-ol

Cat. No. B1266786
CAS RN: 54167-77-0
M. Wt: 113.12 g/mol
InChI Key: IRPLFUJJHBGEAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-1-methyl-1H-pyrazol-3-ol derivatives involves several strategies, including methylation reactions, ring closure, and rearrangements of precursor compounds. Methylation of substituted 5-amino-3-methylthio-1H-pyrazole with CH3I can result in the methylation of endocyclic nitrogens, with the product ratio influenced by the substituents on the pyrazole ring (Xue-Ling Ren et al., 2010). Additionally, the ring opening followed by ring closure reactions can afford novel derivatives with detailed chemical structure analysis supported by spectral data and computational studies (S. A. Halim & M. Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction analysis, revealing complex hydrogen-bonded arrangements and isomeric forms. These structural analyses provide insights into the electronic and spatial configurations essential for understanding the compound's reactivity and potential applications (J. Portilla et al., 2007).

Chemical Reactions and Properties

5-Amino-1-methyl-1H-pyrazol-3-ol and its derivatives undergo various chemical reactions, including cycloadditions and condensations, to yield functionally diverse pyrazole compounds. These reactions are pivotal for the synthesis of compounds with tailored properties for specific applications. The reactivity is significantly influenced by the compound's molecular structure, particularly the position and nature of substituents on the pyrazole ring (Chitrakar Ravi et al., 2017).

Physical Properties Analysis

The physical properties of 5-Amino-1-methyl-1H-pyrazol-3-ol derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined through comprehensive analysis and are influenced by the compound's molecular structure and intermolecular interactions within the crystal lattice (J. Quiroga et al., 2008).

Scientific Research Applications

Organic and Medicinal Synthesis

  • Application Summary : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis. They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
  • Methods of Application : The methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results or Outcomes : The outcomes include the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Medicinal Chemistry

  • Application Summary : Aminopyrazoles, including 5-amino-pyrazoles, are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
  • Methods of Application : The methods involve the design and synthesis of aminopyrazole-based compounds studied as active agents in different therapeutic areas .
  • Results or Outcomes : The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Agrochemicals

  • Application Summary : 5-Amino-pyrazoles are used as important raw materials and intermediates in the synthesis of agrochemicals .
  • Methods of Application : The specific methods of application would depend on the particular agrochemical being synthesized. Generally, these compounds are used in various organic synthesis procedures .
  • Results or Outcomes : The outcomes include the production of various agrochemicals that can be used for pest control, crop yield enhancement, and other agricultural applications .

Dyes

  • Application Summary : 5-Amino-pyrazoles are used as important raw materials and intermediates in the synthesis of dyes .
  • Methods of Application : The specific methods of application would depend on the particular dye being synthesized. Generally, these compounds are used in various organic synthesis procedures .
  • Results or Outcomes : The outcomes include the production of various dyes that can be used in textiles, printing, and other industries .

Synthesis of Pyrazolopyridine Derivatives

  • Application Summary : 5-Amino-pyrazoles can be used to synthesize pyrazolopyridine derivatives .
  • Methods of Application : The specific methods of application would depend on the particular pyrazolopyridine derivative being synthesized .
  • Results or Outcomes : The outcomes include the production of various pyrazolopyridine derivatives that can be used in further chemical reactions .

Synthesis of Substituted Pyrazoles

  • Application Summary : 5-Amino-pyrazoles can be used to synthesize substituted pyrazoles .
  • Methods of Application : The specific methods of application would depend on the particular substituted pyrazole being synthesized .
  • Results or Outcomes : The outcomes include the production of various substituted pyrazoles that can be used in further chemical reactions .

Synthesis of Pyrazolo[3,4,-b]pyridines

  • Application Summary : 5-Amino-pyrazoles can be used to synthesize pyrazolo[3,4,-b]pyridines .
  • Methods of Application : The specific methods of application would depend on the particular pyrazolo[3,4,-b]pyridine being synthesized .
  • Results or Outcomes : The outcomes include the production of various pyrazolo[3,4,-b]pyridines that can be used in further chemical reactions .

properties

IUPAC Name

3-amino-2-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPLFUJJHBGEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969118
Record name 5-Amino-1-methyl-1H-pyrazol-3-ol
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Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-1H-pyrazol-3-ol

CAS RN

54167-77-0
Record name NSC73554
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Record name 5-Amino-1-methyl-1H-pyrazol-3-ol
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Record name 5-amino-1-methyl-2,3-dihydro-1H-pyrazol-3-one
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